Product packaging for 4-(Difluoromethyl)aniline(Cat. No.:CAS No. 49658-26-6)

4-(Difluoromethyl)aniline

Cat. No.: B1424316
CAS No.: 49658-26-6
M. Wt: 143.13 g/mol
InChI Key: FRVATKJLVXRQHU-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Chemical Sciences

The strategic incorporation of fluorine into organic molecules imparts a range of unique and often beneficial properties. mdpi.com Due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, organofluorine compounds often exhibit enhanced thermal and metabolic stability. numberanalytics.comnih.govresearchgate.net This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to longer-lasting effects and improved performance. mdpi.comnumberanalytics.com

Furthermore, the introduction of fluorine can significantly influence a molecule's lipophilicity, which affects its ability to pass through biological membranes, and its bioavailability. mdpi.comnumberanalytics.comresearchgate.net The trifluoromethyl group (-CF3), for instance, is known to increase lipophilicity and is a common feature in many drug candidates. chemimpex.comsolubilityofthings.com The unique electronic properties of fluorine can also alter the reactivity and binding affinity of molecules to biological targets, such as enzymes. mdpi.comresearchgate.net This has made organofluorine compounds indispensable in medicinal chemistry and drug design. mdpi.comresearchgate.net

The Role of Aniline (B41778) Derivatives in Organic Synthesis and Beyond

Aniline, with its simple structure of a phenyl group attached to an amino group, is a foundational molecule in organic chemistry. wikipedia.org Its derivatives are versatile intermediates used in the synthesis of a multitude of more complex molecules. ontosight.aiwikipedia.orgresearchgate.net The amino group on the aniline ring can be readily modified, and the aromatic ring itself can undergo various substitution reactions, making aniline derivatives highly valuable as building blocks. ontosight.aiwikipedia.org

The industrial importance of aniline derivatives is vast. They are key precursors in the manufacturing of polyurethanes, rubber processing chemicals, dyes, and pigments. wikipedia.org In the pharmaceutical industry, the aniline scaffold is a common feature in many drug molecules. ontosight.ai The ability of the amino group to form hydrogen bonds is also a critical aspect of its utility in supramolecular chemistry. researchgate.net

Specific Research Context of 4-(Difluoromethyl)aniline within Fluorinated Aromatic Amines

This compound, with the chemical formula C₇H₇F₂N, holds a specific and important place within the class of fluorinated aromatic amines. It is characterized by a difluoromethyl group (-CHF₂) at the para-position of the aniline ring. This particular substituent provides a unique balance of properties that distinguishes it from other fluorinated anilines, such as those containing a single fluorine atom or a trifluoromethyl group.

The difluoromethyl group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, which is a valuable characteristic in drug design. Research has indicated that compounds containing the difluoromethyl group can exhibit significant biological activity. For instance, some difluoromethylaniline derivatives have shown promising antimicrobial properties. vulcanchem.com The electron-withdrawing nature of the difluoromethyl group also influences the reactivity of the aniline ring, making it a useful intermediate for various chemical transformations.

The table below provides a summary of the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound nih.gov
CAS Number 49658-26-6 nih.gov
Molecular Formula C₇H₇F₂N nih.gov
Molecular Weight 143.13 g/mol nih.gov
InChI InChI=1S/C7H7F2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H,10H2 nih.gov
SMILES C1=CC(=CC=C1C(F)F)N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2N B1424316 4-(Difluoromethyl)aniline CAS No. 49658-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVATKJLVXRQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700745
Record name 4-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49658-26-6
Record name 4-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Mechanistic Investigations of 4 Difluoromethyl Aniline

Electronic Effects of the Para-Difluoromethyl Group on Aromatic Reactivity

The difluoromethyl (CHF₂) group, positioned para to the amino group in 4-(difluoromethyl)aniline, exerts a significant influence on the electronic properties and reactivity of the aromatic ring. This influence stems primarily from the high electronegativity of the two fluorine atoms. The CHF₂ group acts as a moderate electron-withdrawing group, primarily through a negative inductive effect (-I). This effect reduces the electron density of the benzene (B151609) ring compared to aniline (B41778) itself.

The electronic impact of substituents on an aromatic ring can be quantified using Hammett constants (σ). While specific, experimentally derived Hammett constants for the CHF₂ group can vary slightly depending on the reaction series, it is consistently characterized as an electron-withdrawing substituent. For comparison, it is less electron-withdrawing than the trifluoromethyl (CF₃) group but significantly more so than a methyl (CH₃) group. This intermediate electron-withdrawing nature is crucial in modulating the chemical behavior of the molecule.

Table 1: Comparison of Hammett Constants (σp) for Selected Substituents

Substituent Hammett Constant (σp) Electronic Effect
-NH₂ -0.66 Strongly Electron-Donating
-OCH₃ -0.27 Electron-Donating
-CH₃ -0.17 Weakly Electron-Donating
-CHF₂ ~0.32 Electron-Withdrawing
-CF₃ 0.54 Strongly Electron-Withdrawing
-NO₂ 0.78 Very Strongly Electron-Withdrawing

Note: The value for CHF₂ is an approximate value based on available literature for similar electronic environments.

Modulation of Amine Basicity and Nucleophilicity

The electron-withdrawing nature of the para-difluoromethyl group directly impacts the properties of the amino group. The basicity of anilines is dependent on the availability of the nitrogen atom's lone pair of electrons to accept a proton. In this compound, the -I effect of the CHF₂ group pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom.

This delocalization reduces the electron density on the nitrogen, making the lone pair less available for protonation. As a result, this compound is a weaker base than aniline. libretexts.org The pKa of the conjugate acid of aniline is approximately 4.6, and it is expected that the pKa for the conjugate acid of this compound would be lower, reflecting its decreased basicity. This is consistent with the trend observed in other halogen-substituted anilines, where electron-withdrawing halogens decrease basicity. quora.com

Similarly, the nucleophilicity of the amine is also reduced. Nucleophilicity correlates with basicity, as both depend on the availability and reactivity of the nitrogen lone pair. The decreased electron density on the nitrogen of this compound makes it a weaker nucleophile compared to aniline or anilines bearing electron-donating groups.

Electrophilic Aromatic Substitution Reactions of this compound

In electrophilic aromatic substitution (EAS) reactions, the reactivity of this compound is governed by the interplay between the activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing difluoromethyl group (-CHF₂). The powerful electron-donating resonance effect (+M) of the amino group is the dominant directing influence, making the molecule reactive at the positions ortho to the amine (positions 2 and 6). byjus.comyoutube.com

Oxidation Reactions of the Aniline Moiety in this compound

The aniline moiety is susceptible to oxidation. The electrochemical oxidation of anilines involves the removal of an electron from the nitrogen atom to form a radical cation. The stability of this intermediate is influenced by the substituents on the ring. The electron-withdrawing difluoromethyl group at the para position helps to stabilize the resulting radical cation.

Cyclic voltammetry studies can be used to determine the oxidation potential of anilines. While data for aniline itself shows an oxidation peak, the potential for this compound is shifted. Reports indicate an oxidation potential of approximately +0.5 V (vs. Ag/AgCl), which is higher than that of unsubstituted aniline, signifying that it is more difficult to oxidize but that the resulting radical cation has increased stability. This property can be exploited in electrocatalytic reactions. Chemical oxidation of the amino group, for instance using strong oxidizing agents, can lead to the formation of nitroso or nitro derivatives. smolecule.com

Table 2: Electrochemical Data for this compound

Compound Method Oxidation Potential (E_p) Observation
This compound Cyclic Voltammetry ~ +0.5 V vs. Ag/AgCl Stabilization of the radical cation intermediate compared to aniline.

Data derived from literature describing electrochemical properties of fluorinated anilines.

Radical Pathways in this compound Transformations

Reactions involving radical intermediates are significant in the chemistry of fluorinated anilines. Much of the research has focused on the synthesis of these compounds through radical C-H functionalization. For example, the direct difluoromethylation of anilines can be achieved via photoinduced methods. nih.gov These reactions often involve the generation of a difluoroalkyl radical (e.g., ·CF₂CO₂Et) which then attacks the electron-rich aniline ring.

Transformations of this compound can also proceed via radical pathways. Under photocatalytic conditions, it is possible to generate the aniline radical cation through a single electron transfer (SET) process. nih.gov This reactive intermediate can then participate in various coupling or addition reactions. The mechanism often involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a reaction partner, which upon photoirradiation, initiates the radical cascade. acs.org While the selective cleavage of a C-F bond in the CHF₂ group to generate an aryldifluoromethyl radical is a known process for trifluoromethylarenes, this pathway is less explored for difluoromethylanilines. ccspublishing.org.cn

Mechanistic Studies on Reactions Involving this compound

Mechanistic investigations into the reactions of fluorinated anilines have provided detailed insights, particularly for photocatalytic processes. A prominent mechanism for the difluoroalkylation of anilines involves the formation of an electron donor-acceptor (EDA) complex between the aniline (the donor) and a fluorinated radical precursor (the acceptor). nih.gov

A proposed mechanistic cycle for a photocatalyzed reaction is as follows:

EDA Complex Formation : The aniline derivative and a radical precursor (e.g., ethyl difluoroiodoacetate) form an EDA complex in the ground state.

Photoinduced Electron Transfer : Upon irradiation with visible light, a single electron transfer (SET) occurs within the complex. This generates the aniline radical cation and a fluorinated radical.

Radical Addition : The newly formed fluorinated radical attacks a neutral molecule of the aniline to form a radical intermediate.

Propagation : This radical intermediate can then react with another molecule of the radical precursor to yield the final product and regenerate the fluorinated radical, thus propagating a radical chain reaction.

Rearomatization : A final deprotonation step by a base restores the aromaticity of the ring, yielding the substituted aniline product. acs.org

These studies highlight that the electron-rich nature of the aniline ring is crucial for the initial EDA complex formation and the subsequent SET event, which initiates the radical pathway.

Characterization of Reaction Intermediates (e.g., Difluorocarbene, Radical Species, Anions)

The mechanistic pathways of reactions involving this compound are often dictated by the formation of transient, highly reactive intermediates. The nature of these intermediates is heavily influenced by the reaction conditions, reagents, and the electronic properties imparted by the difluoromethyl group. Key intermediates that have been proposed or identified in reactions involving analogous compounds include difluorocarbene, radical species, and various anions.

Difluorocarbene (:CF₂)

Difluorocarbene is a versatile intermediate in organic synthesis and has been implicated in the N-difluoromethylation of aniline derivatives. researchgate.net While direct studies on this compound might be limited, the general mechanism involves the generation of difluorocarbene from a suitable precursor, which then reacts with the nitrogen atom of the aniline. Precursors for difluorocarbene are varied and include compounds like ethyl bromodifluoroacetate or S-(difluoromethyl)sulfonium salts. researchgate.net The generation of difluorocarbene is often initiated by a base, which also serves to activate the aniline nucleophile. cas.cn The reaction of difluorocarbene with the aniline nitrogen is typically rapid. cas.cn

Radical Species

The involvement of radical intermediates is prominent in C-F bond functionalization and photoinduced reactions. The difluoromethyl group can participate in single-electron transfer (SET) processes to generate radical cations or other radical species. acs.orgccspublishing.org.cn For instance, in photoinduced difluoroalkylation of anilines, an electron donor-acceptor (EDA) complex can form between the aniline and a fluoroalkyl iodide. Photoirradiation of this complex initiates an SET event, generating a fluorinated radical and a cationic radical of the aniline. acs.org This aniline radical cation is a key intermediate that can then react with the fluorinated radical. acs.org The electron-withdrawing nature of the difluoromethyl group in this compound influences the stability and subsequent reaction pathways of such radical intermediates.

Anionic Intermediates

Anionic species are crucial in reactions involving strong bases or nucleophiles. In the reaction of 4-(trifluoromethyl)aniline with Grignard reagents, a proposed mechanistic pathway involves a series of fluoride (B91410) elimination steps. tandfonline.com Each elimination is followed by the addition of the Grignard reagent to the resulting nonaromatic intermediate, which likely possesses anionic character. tandfonline.com Furthermore, the deprotonation of the amine group of this compound can generate an anilide anion, which can then participate in various nucleophilic reactions. The stability of such an anion is influenced by the electronic effects of the difluoromethyl substituent. In reactions analogous to nucleophilic aromatic substitution, the formation of an anionic sigma complex, or Meisenheimer complex, is a potential stepwise pathway, although concerted mechanisms can be favored in highly electron-deficient systems. smolecule.com

Table 1: Key Reaction Intermediates in the Chemistry of Difluoromethylated Anilines

Intermediate Type Example Species Generating Reaction/Reagent Role in Mechanism
Carbene Difluorocarbene (:CF₂) Ethyl bromodifluoroacetate + Base N-difluoromethylation of the amino group.
Radical Cation [C₆H₄(CHF₂)NH₂]⁺• Photoinduced Single-Electron Transfer (SET) Intermediate in photoinduced alkylation reactions.
Radical •CF₂R Photolysis of fluoroalkyl iodides Reacts with aniline radical cation.
Anion [C₆H₄(CHF₂)NH]⁻ Deprotonation with a strong base Nucleophile in substitution reactions.

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic Aspects

Kinetic studies on reactions involving substituted anilines provide insight into the reactivity of this compound. The electron-withdrawing -CHF₂ group reduces the electron density on the aromatic ring. Consequently, the rate of electrophilic aromatic substitution is slower compared to unsubstituted aniline. For example, kinetic studies of the nitration of this compound show slower reaction rates due to the deactivation of the ring. The rate constants for reactions are also sensitive to solvent polarity. orientjchem.org

Thermodynamic Aspects

Thermodynamically, the -CHF₂ group affects the stability of reactants, intermediates, and products. The group's ability to act as a lipophilic hydrogen bond donor can influence intermolecular interactions and solvation energies. In terms of electronic properties, cyclic voltammetry of this compound shows a shifted oxidation potential compared to aniline, indicating stabilization of the corresponding radical cation intermediate. This thermodynamic stabilization is a key factor in its utility in electrocatalytic C-H functionalization reactions.

Table 2: Selected Kinetic and Thermodynamic Parameters for Reactions of Substituted Anilines

Parameter Reaction Type Compound/Substituent Value/Observation
Reaction Rate Electrophilic Nitration This compound Slower than unsubstituted aniline due to ring deactivation.
Oxidation Potential Cyclic Voltammetry This compound +0.5 V (vs. Ag/AgCl), shifted higher than aniline, indicating radical cation stabilization.
Activation Energy (Ea) Nucleophilic Aromatic Substitution 3,5-Difluoro-4-(trifluoromethyl)aniline (analogous system) 22.8 ± 1.5 kcal/mol; lowered by inductive effects and solvent stabilization. smolecule.com
Entropy of Activation (ΔS#) Oxidation Meta-substituted anilines Negative values suggest an ordered transition state. orientjchem.org

Advanced Synthetic Applications of 4 Difluoromethyl Aniline As a Chemical Precursor

4-(Difluoromethyl)aniline as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a valuable and versatile starting material in the synthesis of a wide array of complex organic molecules. Its primary amine functionality allows for a variety of classical transformations, while the difluoromethyl group imparts unique electronic and steric properties that can be exploited in modern synthetic methodologies.

Synthesis of Fluorinated Heterocycles (e.g., Quinolines)

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The incorporation of fluorine atoms into the quinoline ring system can significantly enhance biological activity. This compound is a key precursor for the synthesis of quinolines bearing a difluoromethyl-substituted aniline (B41778) moiety. A common synthetic route involves the condensation of this compound with a suitable three-carbon synthon, often a β-ketoester, followed by cyclization. For instance, the reaction with ethyl acetoacetate under acidic conditions, such as the Conrad-Limpach synthesis, can yield 4-hydroxyquinolines. Subsequent modifications can then be performed to elaborate the quinoline core.

Another important approach is the nucleophilic substitution of a leaving group on a pre-formed quinoline ring with this compound. For example, 4-chloroquinolines can react with this compound in the presence of a base to afford 4-anilinoquinoline derivatives researchgate.net. This method is particularly useful for accessing analogues of known biologically active 4-anilinoquinolines.

Starting Material 1Starting Material 2Reaction TypeProduct Class
This compoundβ-Ketoester (e.g., ethyl acetoacetate)Condensation/Cyclization4-Hydroxyquinolines
This compound4-ChloroquinolineNucleophilic Aromatic Substitution4-Anilinoquinolines

Applications in Schiff Base Condensations

Schiff base condensation, the reaction between a primary amine and an aldehyde or ketone, is a fundamental transformation in organic synthesis. This compound readily participates in these reactions to form the corresponding imines or azomethines nih.govderpharmachemica.com. These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of more complex molecules.

The formation of Schiff bases from this compound and various aldehydes is typically carried out by refluxing the reactants in an alcoholic solvent nih.gov. The resulting imine can then be reduced to a secondary amine, alkylated, or used in cycloaddition reactions. The electronic properties of the difluoromethyl group can influence the reactivity of the imine bond, making these compounds interesting substrates for further transformations. For example, Schiff bases derived from 3-(trifluoromethyl)aniline have been synthesized by condensing the aniline with substituted benzaldehydes in ethanol nih.govacs.org. A similar protocol is applicable to this compound.

Reactant 1Reactant 2SolventProduct
This compoundSubstituted BenzaldehydeEthanolN-(arylmethylene)-4-(difluoromethyl)aniline
This compoundSubstituted KetoneTolueneN-(1-arylethylidene)-4-(difluoromethyl)aniline

Construction of Bioactive Scaffolds and Advanced Intermediates

The unique properties conferred by the difluoromethyl group make this compound an attractive starting material for the construction of bioactive scaffolds and advanced pharmaceutical intermediates. The difluoromethyl moiety can act as a bioisostere for hydroxyl, thiol, or even amide groups, potentially improving a molecule's pharmacokinetic profile.

One area of significant interest is the synthesis of pyrazole derivatives. Pyrazoles containing trifluoromethylphenyl groups have shown potent antibacterial activity nih.gov. By analogy, this compound can be utilized to synthesize novel pyrazole-based compounds with potential therapeutic applications. A typical synthetic approach involves the diazotization of this compound followed by coupling with a suitable active methylene compound to form a hydrazone, which can then be cyclized to the pyrazole ring.

Furthermore, the aniline group provides a handle for a variety of coupling reactions, such as Buchwald-Hartwig and Suzuki couplings, allowing for the facile construction of complex biaryl and heteroaryl structures that are common motifs in drug candidates.

Late-Stage Difluoromethylation Strategies for Functionalized Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of a functional group into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. While direct C-H difluoromethylation of anilines is an active area of research, strategies involving the modification of molecules already containing the this compound core are also of significant interest.

One such strategy involves the functionalization of the aromatic ring of a this compound derivative. For instance, electrophilic aromatic substitution reactions can be employed to introduce other substituents onto the ring, although the regioselectivity will be influenced by both the amino and the difluoromethyl groups. More modern approaches, such as directed C-H activation, could offer more precise control over the position of functionalization.

Furthermore, defluorinative functionalization of related trifluoromethyl compounds presents an innovative route to difluoromethyl motifs nih.gov. This suggests that derivatives of 4-(trifluoromethyl)aniline could potentially be converted to their this compound counterparts at a late stage, providing an alternative entry point to these valuable compounds.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions of this compound

Achieving high levels of chemo-, regio-, and stereoselectivity is a central challenge in modern organic synthesis. In the context of this compound, these considerations are paramount when constructing complex, three-dimensional molecules.

Chemoselectivity: The presence of both a primary amine and a difluoromethyl group offers opportunities for chemoselective reactions. The amine is generally more nucleophilic and will react preferentially with electrophiles. However, under certain conditions, reactions involving the C-H bonds of the difluoromethyl group or the aromatic ring can be achieved. For instance, radical reactions can be initiated at the difluoromethyl position.

Regioselectivity: In electrophilic aromatic substitution reactions of this compound, the directing effects of the activating amino group and the deactivating difluoromethyl group must be considered. The amino group is a strong ortho-, para-director, while the difluoromethyl group is a meta-director. This can lead to mixtures of products, and careful control of reaction conditions is necessary to achieve high regioselectivity. In cases of functionalizing pyridines, regioselectivity can be switched between the meta- and para-positions by modifying the reaction conditions nih.gov.

Stereoselectivity: The introduction of new stereocenters in molecules derived from this compound is a key aspect of synthesizing chiral drugs. While this compound itself is achiral, its derivatization can lead to the formation of stereogenic centers. For example, the addition of a nucleophile to a Schiff base derived from this compound can create a new stereocenter. The use of chiral catalysts or auxiliaries is essential to control the stereochemical outcome of such reactions cas.cnnih.gov. Significant progress has been made in the stereoselective difluoromethylation of imines using chiral reagents, which provides a pathway to enantiomerically enriched α-difluoromethyl amines nih.gov.

Selectivity TypeChallengeStrategy
ChemoselectivityDifferentiating reactivity between the amine and CHF2 group.Exploiting the inherent nucleophilicity of the amine for reactions with electrophiles.
RegioselectivityControlling the position of substitution on the aromatic ring.Utilizing directing group effects and modern C-H activation methods.
StereoselectivityControlling the 3D arrangement of atoms in new stereocenters.Employing chiral catalysts, auxiliaries, or stereoselective reagents.

Biological and Agrochemical Significance of 4 Difluoromethyl Aniline Analogues

Role in Medicinal Chemistry and Drug Discovery

The aniline (B41778) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Modification of this core with a difluoromethyl group at the para-position creates 4-(difluoromethyl)aniline, a precursor that imparts significant advantages in drug design. Its analogues are instrumental in fine-tuning the properties of lead compounds to overcome challenges in drug development.

The introduction of a difluoromethyl group has a nuanced effect on a molecule's lipophilicity (its ability to dissolve in fats and lipids), a critical parameter for drug absorption and distribution. Compared to the more common trifluoromethyl (-CF3) group, the difluoromethyl group is less lipophilic. researchgate.net This moderate increase in lipophilicity can be advantageous for optimizing a drug's solubility and permeability profile. alfa-chemistry.comnih.gov

Research has quantified this effect; the change in the logarithm of the partition coefficient (ΔlogP) when replacing a methyl group (-CH3) with a difluoromethyl group (-CF2H) typically ranges from -0.1 to +0.4, indicating a modest and context-dependent increase in lipophilicity. nih.govacs.orgh1.co This allows for fine-tuning of a molecule's properties to achieve a better balance between solubility and membrane penetration. researchgate.net

Table 1: Effect of CH3 vs. CF2H Substitution on Lipophilicity (ΔlogP)
Parent Structure (X-CH3)ΔlogP (logP(X-CF2H) - logP(X-CH3))Reference
Anisole Derivatives-0.1 to +0.4 nih.govacs.org
Thioanisole Derivatives-0.1 to +0.4 nih.govacs.org

Furthermore, the difluoromethyl group significantly enhances the metabolic stability of drug candidates. nih.govtandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. mdpi.com By replacing a metabolically vulnerable methyl or methoxy group with a difluoromethyl group, chemists can block common metabolic pathways, prolonging the drug's half-life and improving its bioavailability. researchgate.nettandfonline.com For example, the difluoromethyl group has been shown to block metabolism mediated by aldehyde oxidase. researchgate.net

One of the most powerful applications of the difluoromethyl group in drug design is its role as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another functional group, leading to similar biological activity. ctppc.org The -CF2H group is considered a metabolically stable bioisostere for common polar functional groups such as the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. researchgate.netnih.govnih.gov

This bioisosteric relationship stems from the unique electronic nature of the -CF2H group. The highly polarized C-H bond allows it to act as a "lipophilic hydrogen bond donor". researchgate.netnih.govacs.org It can form hydrogen bonds with biological targets, similar to a hydroxyl or amine group, but within a more lipid-friendly local environment. h1.co This dual functionality is highly valuable for improving target affinity while maintaining or enhancing membrane permeability. alfa-chemistry.comnih.gov Studies have shown that the hydrogen-bond-donating capacity of a difluoromethyl group is comparable to that of thiophenols and anilines. nih.govacs.orgsemanticscholar.org

Table 2: Bioisosteric Properties of the Difluoromethyl Group
PropertyDifluoromethyl (-CF2H)Groups It Mimics (-OH, -SH, -NH2)Reference
Hydrogen Bond CapacityActs as a hydrogen bond donorClassic hydrogen bond donors researchgate.netnih.gov
Metabolic StabilityHigh; resistant to oxidationOften sites of metabolic oxidation nih.gov
LipophilicityModerately lipophilicGenerally polar/hydrophilic h1.co
Physicochemical NatureLipophilic Hydrogen Bond DonorHydrophilic Hydrogen Bond Donor acs.org

Protein kinases are a major class of drug targets, particularly in oncology, and anilino-based scaffolds (like anilinoquinolines and anilinopyrimidines) are common motifs in kinase inhibitors. ugr.esmdpi.com The synthesis of these inhibitors often involves the coupling of a heterocyclic core with a substituted aniline.

The use of this compound and its isomers in this context allows for the strategic placement of the difluoromethyl group in the solvent-exposed region of the ATP-binding pocket of the kinase. This can lead to improved potency and selectivity. Research has demonstrated the successful synthesis of 4-anilinoquinoline derivatives incorporating a difluoromethyl group by reacting the corresponding 4-chloroquinoline with a difluoromethylaniline. researchgate.net The difluoromethyl group can enhance binding affinity through the hydrogen-bonding and lipophilic interactions described previously, making it a valuable substituent in the design of novel kinase inhibitors. researchgate.net The pan-class I PI 3-kinase inhibitor ZSTK474, for instance, is a benzimidazole derivative containing a difluoromethyl group, highlighting the utility of this moiety in targeting the kinase family. nih.gov

Table 3: Kinase Inhibitor Scaffolds Utilizing Difluoromethylaniline Analogues
Scaffold ClassSynthetic Precursor ExamplePotential Advantage of -CF2H GroupReference
4-Anilinoquinolines3-(Difluoromethyl)anilineEnhanced target binding, improved physicochemical properties researchgate.net
AnilinopyrimidinesThis compoundIncreased potency, modulation of solubility and stability mdpi.com
Benzimidazoles(Used in ZSTK474)Key for pan-PI 3-kinase inhibitory activity nih.gov

The difluoromethyl group is a key component in a number of modern antifungal agents. nih.gov Many of these are pyrazole amide fungicides, which function by inhibiting the enzyme succinate dehydrogenase (SDH). nih.gov The synthesis of these amides typically involves reacting a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a substituted aniline.

While not this compound itself, related aniline structures are crucial for creating the final active molecule. The nature of the aniline component is critical for tuning the antifungal spectrum and potency. For instance, a series of novel amides were synthesized using this pyrazole acid, with one derivative, N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, showing higher activity against seven phytopathogenic fungi than the commercial fungicide boscalid. nih.gov This demonstrates the importance of the aniline fragment in complementing the difluoromethyl-pyrazole core to achieve high efficacy.

Applications in Agrochemical Development

The same properties that make difluoromethylaniline analogues valuable in medicine also make them highly effective in agrochemicals. acs.org The difluoromethyl group can moderately regulate metabolic stability, lipophilicity, and binding affinity in pesticide molecules, making it a powerful tool for creating more effective and environmentally stable crop protection agents. acs.org

Difluoromethylated anilines serve as key intermediates in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. acs.orgnih.gov The frequency of the difluoromethyl structure in new active compounds has increased significantly in recent years. acs.org

In fungicides, as discussed, anilines are coupled with difluoromethyl-containing pyrazole acids to produce highly effective SDH inhibitors. nih.gov In insecticides, aniline derivatives are incorporated into larger molecules to optimize activity. For example, insecticidal compounds containing a 3,5-dichloro-4-(2,2,4,4-tetrafluoro-ethoxy)aniline group have shown excellent efficacy, with 100% mortality against certain pests at a concentration of 100 mg/L. acs.org While the trifluoromethyl group has historically been more common in agrochemicals like the herbicide trifluralin, the unique benefits of the difluoromethyl group are leading to its increased adoption. acs.org The development of new synthetic methods is making it easier to introduce the difluoromethyl group into aromatic rings, which will likely accelerate the discovery of new agrochemicals based on scaffolds like this compound. nih.gov

Table 4: Examples of Difluoromethylated Structures in Agrochemicals
Agrochemical ClassCore StructureRole of Difluoromethyl GroupReference
Fungicides (SDHIs)3-(Difluoromethyl)pyrazole amideEssential for binding to the target enzyme nih.gov
InsecticidesSubstituted anilinesEnhances biological activity and metabolic stability acs.org
HerbicidesVarious aromatic scaffoldsImproves efficacy and physicochemical properties nih.govacs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

The biological and agrochemical significance of this compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are pivotal in elucidating how modifications to the chemical scaffold of this compound analogues influence their biological activity and physicochemical properties. These studies are instrumental in the rational design of more potent and selective agrochemicals and pharmaceuticals.

Influence of Positional Isomerism on Biological Activity and Pharmacological Profiles

The position of the difluoromethyl (-CHF₂) group on the aniline ring is a critical determinant of the molecule's biological activity. While this compound is a common building block, its positional isomers, 2-(difluoromethyl)aniline and 3-(difluoromethyl)aniline, can exhibit markedly different pharmacological and toxicological profiles. The electronic and steric effects of the -CHF₂ group vary depending on its location relative to the amino (-NH₂) group, which in turn affects how the molecule interacts with its biological target.

Herbicidal Activity:

In the context of herbicide development, the position of haloalkyl groups on an aniline moiety can significantly impact efficacy. For instance, in the development of picolinic acid herbicides, it has been observed that substituents on the 2- and 4-positions of an associated phenyl ring generally confer superior inhibitory activity compared to substitutions at the 3-position. nih.gov This suggests that a this compound moiety might be more conducive to potent herbicidal activity than its 3-isomer in certain herbicide classes. The steric hindrance and electronic effects endowed by the para-substitution could facilitate a more favorable binding orientation within the target enzyme's active site.

Fungicidal Activity:

Similarly, in the realm of fungicides, particularly those that act as succinate dehydrogenase inhibitors (SDHIs), the spatial arrangement of substituents on an aromatic ring is crucial. Studies on N-thienylcarboxamides, which are bioisosteres of N-phenylcarboxamides, have revealed that positional isomerism dramatically affects fungicidal potency. Certain isomers exhibit high activity, comparable to their phenyl counterparts, while others are significantly less effective. researchgate.netyoutube.com This discrepancy is often attributed to differences in how each isomer fits into the binding pocket of the succinate dehydrogenase enzyme. It can be inferred that the positioning of the difluoromethyl group on the aniline ring of an analogous fungicide would have a profound impact on its antifungal spectrum and potency.

Insecticidal Activity:

The following interactive data table illustrates the hypothetical influence of the positional isomerism of the difluoromethyl group on the biological activity of a generic agrochemical scaffold containing a difluoromethylaniline moiety, based on established SAR principles for substituted anilines.

Compound Isomer Hypothetical Herbicidal Activity (EC₅₀, µM) Hypothetical Fungicidal Activity (MIC, µg/mL) Hypothetical Insecticidal Activity (LD₅₀, ng/g) Rationale based on Analogous SAR
Analog A This compound10525The para-position often allows for optimal steric and electronic interactions with the target site, leading to high potency.
Analog B 3-(Difluoromethyl)aniline5025100The meta-position may result in a suboptimal orientation within the binding pocket, leading to reduced activity compared to the para-isomer.
Analog C 2-(Difluoromethyl)aniline10050200The ortho-position can introduce significant steric hindrance, potentially preventing effective binding to the target and drastically reducing biological activity.

Pharmacological Profiles:

In medicinal chemistry, the position of substituents on an aniline ring can drastically alter a compound's pharmacological profile, including its potency, selectivity, and metabolic stability. For instance, in the development of mGlu5 antagonists based on a 4-anilinoquinazoline scaffold, substitution at the 3-position of the aniline ring was found to be more favorable for potency than unsubstituted aniline. plos.org However, the nature of the substituent at this position was critical, with a trifluoromethyl group leading to a significant drop in potency compared to a methyl group. This highlights the subtle interplay between steric and electronic effects that positional isomerism governs. Such observations are crucial for fine-tuning the efficacy and safety of drug candidates.

Strategies for Reconciling Discrepancies in Biological Activity Data across Studies

Discrepancies in biological activity data for a given compound or a series of analogues across different studies are not uncommon in agrochemical and pharmaceutical research. These inconsistencies can arise from a multitude of factors, and addressing them is crucial for making informed decisions in the development pipeline.

Standardization of Bioassays:

A primary source of variability is the lack of standardized bioassay protocols between different laboratories or even within the same lab over time. nih.gov To reconcile data, it is essential to establish and adhere to standardized operating procedures (SOPs) for each assay. This includes defining and controlling key parameters such as:

Biological System: The species, strain, and age of the target organism (e.g., weed, fungus, insect, or cell line) must be consistent.

Environmental Conditions: Temperature, humidity, light intensity, and photoperiod should be strictly controlled during the assay.

Reagent and Media Preparation: The source and preparation of all reagents, media, and solvents must be uniform.

Application Method: The method of applying the test compound (e.g., foliar spray, soil drench, topical application) and the formulation used can significantly impact the results.

Implementation of Robust Quality Control Measures:

Rigorous quality control (QC) is paramount for ensuring the reliability and reproducibility of biological data. Key QC practices include:

Use of Reference Standards: A well-characterized reference compound with known activity should be included in every assay to monitor for shifts in assay performance over time.

Positive and Negative Controls: The inclusion of appropriate positive and negative controls is essential for validating the assay and ensuring that the observed effects are due to the test compound.

Determination of Assay Variability: Regularly calculating the intra- and inter-assay variability provides a quantitative measure of the assay's precision and helps to identify when the assay is not performing within acceptable limits.

Thorough Data Analysis and Reporting:

The methods used for data analysis and reporting can also contribute to apparent discrepancies. To mitigate this, the following practices should be adopted:

Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects. The statistical methods employed should be clearly described in any reports or publications.

Comprehensive Reporting: All experimental details, including the full protocol, the source of all biological materials and reagents, and the data analysis methods, should be reported to allow for independent verification and replication of the study. plos.org

Data Correction Methods: In high-throughput screening (HTS), systematic errors can occur. Various data correction methods, such as the B-score correction, can be applied to reduce the impact of these errors and improve the quality of the data. nih.govresearchgate.net

Cross-Laboratory Validation:

When significant discrepancies persist, conducting a cross-laboratory validation study can be a valuable strategy. In such a study, the same set of compounds is tested in multiple laboratories using a harmonized protocol. This can help to identify sources of variability that may not be apparent from a single laboratory's data and establish a more robust and reliable dataset.

By implementing these strategies, researchers can enhance the consistency and reliability of biological activity data, enabling more accurate comparisons between studies and facilitating the confident progression of promising this compound analogues in the discovery and development process.

Computational Chemistry and Theoretical Studies on Difluoromethylated Anilines

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of a molecule.

Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its vibrational frequencies. For a molecule like 4-(Difluoromethyl)aniline, a typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. This analysis would yield precise bond lengths, bond angles, and dihedral angles. However, specific optimized geometric parameters for this compound from such calculations are not documented in existing research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability, while a small gap indicates higher reactivity. Specific calculated values for the HOMO, LUMO, and the resulting energy gap for this compound have not been reported.

Charge Distribution Analysis (e.g., Mulliken Charges, Molecular Electrostatic Potential)

Understanding how charge is distributed across a molecule is essential for predicting its interaction with other molecules. Methods like Mulliken population analysis are used to assign partial charges to each atom, offering a view of the electronic landscape. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Detailed charge analysis and MEP maps for this compound are absent from the current body of scientific literature.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also employed to predict and help interpret various types of spectra, providing a powerful complement to experimental work.

Simulated Vibrational Spectra (FTIR, Raman) and Band Assignments

Following geometry optimization and frequency calculations using DFT, simulated Infrared (FTIR) and Raman spectra can be generated. These theoretical spectra are invaluable for assigning specific vibrational modes (stretches, bends, torsions) to the peaks observed in experimental spectra. While this is a standard computational output, published, detailed vibrational band assignments for this compound based on theoretical calculations could not be located.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) for a molecule. These predictions are highly useful for confirming molecular structures and assigning experimental NMR signals. No dedicated studies reporting the computationally predicted NMR chemical shifts for this compound were found.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These studies allow for the identification of intermediates, the calculation of activation energies, and the detailed characterization of transition state geometries. While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the mechanisms of related reactions, such as the N-difluoromethylation of anilines, have been investigated, providing a framework for understanding its reactivity.

One key area of investigation is the introduction of the difluoromethyl group onto the nitrogen atom of aniline (B41778) derivatives. Computational studies on the N-difluoromethylation of anilines using difluorocarbene precursors help to elucidate the stepwise mechanism of this transformation. Theoretical models can predict the energy barriers for the formation of key intermediates, such as N-difluoromethylpyridinium salts, when applicable.

Furthermore, photoinduced difluoroalkylation reactions of anilines have been proposed to proceed through a radical chain mechanism. Computational modeling can support this hypothesis by calculating the energetics of the proposed steps, which include the formation of an electron-donor-acceptor (EDA) complex, single electron transfer (SET) upon photoirradiation, and the subsequent radical propagation steps. The stability of radical intermediates and the energy of transition states for these processes can be effectively modeled.

Table 1: Representative Theoretical Data for Reaction Intermediates in Aniline Difluoromethylation (Illustrative)

This table presents hypothetical but representative data based on computational studies of similar reactions, illustrating the type of information generated.

Intermediate/Transition State Method/Basis Set Relative Energy (kcal/mol) Key Geometric Parameter
EDA Complex (Aniline + Reagent) B3LYP/6-31G(d) 0 Intermolecular Distance: 3.2 Å
Transition State 1 (SET) B3LYP/6-31G(d) +12.5 Elongated N-H bond
Radical Intermediate C B3LYP/6-31G(d) -5.2 C-N-C Angle: 118°

Investigation of Non-Linear Optical (NLO) Properties and Charge Transfer Characteristics

The unique electronic nature of the difluoromethyl group (–CHF₂), which acts as a moderate electron-withdrawing group, makes this compound a molecule of interest for non-linear optical (NLO) applications. NLO materials can alter the properties of light and are crucial for technologies like optical computing and telecommunications. The NLO response of a molecule is governed by its ability to be polarized by an external electric field, a property that is enhanced in molecules with significant intramolecular charge transfer (ICT).

Computational methods are essential for predicting the NLO properties of molecules. DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate the dipole moment (μ), linear polarizability (α), and, most importantly for NLO applications, the first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response.

For donor-acceptor systems like this compound, where the amino group (–NH₂) is an electron donor and the difluoromethyl group contributes to the acceptor character of the phenyl ring, ICT is a key phenomenon. Upon excitation with light, an electron can be transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor part. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap is generally associated with easier charge transfer and potentially larger NLO properties.

Computational studies on similar fluorinated anilines have shown that the nature and position of the fluorine-containing substituent significantly impact the molecular geometry, electronic structure, and NLO response. The twisting of the amino group relative to the benzene (B151609) ring, known as the Twisted Intramolecular Charge Transfer (TICT) state, can also play a crucial role in the excited-state dynamics and fluorescence properties of these molecules. Theoretical calculations can model this twisting and determine the energetics of the resulting charge-separated state.

Table 2: Calculated Electronic and NLO Properties of Substituted Anilines (Illustrative Data)

This table provides representative values for electronic and NLO properties based on DFT calculations for analogous aniline derivatives to illustrate the computational outputs.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) First Hyperpolarizability (β) (esu)
Aniline -5.25 -0.15 5.10 0.5 x 10⁻³⁰
4-Nitroaniline -6.10 -1.95 4.15 9.2 x 10⁻³⁰
4-(Trifluoromethyl)aniline -5.95 -0.85 5.10 2.1 x 10⁻³⁰

Through these computational approaches, researchers can screen potential NLO candidates and gain a fundamental understanding of the structure-property relationships that govern charge transfer and optical nonlinearity in difluoromethylated anilines.

Advanced Spectroscopic and Analytical Characterization of 4 Difluoromethyl Aniline Systems

Spectroscopic Techniques for Structural Elucidation of 4-(Difluoromethyl)aniline and its Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the precise molecular mass to the connectivity of atoms and the nature of their chemical bonds.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS provides an unambiguous confirmation of the compound's molecular formula, C₇H₇F₂N.

In a typical analysis using electrospray ionization (ESI) in positive ion mode, the compound is protonated to form the [M+H]⁺ ion. The calculated exact mass of this ion is 144.0624 Da. Experimental measurement of an m/z value that correlates closely with this theoretical mass serves as primary evidence of the compound's identity.

Furthermore, fragmentation analysis (MS/MS) can provide structural information. While the molecular ion peak is often prominent, characteristic fragment ions may be observed, arising from the cleavage of the weakest bonds. For this compound, a plausible fragmentation pathway involves the loss of the difluoromethyl radical (•CHF₂), leading to a significant fragment ion.

Table 1: Expected HRMS Data for this compound

Ion FormulaIon TypeCalculated Exact Mass (Da)Plausible Fragmentation Pathway
[C₇H₈F₂N]⁺[M+H]⁺144.0624Protonated Molecular Ion
[C₆H₆N]⁺[M-CHF₂]⁺92.0495Loss of the difluoromethyl group

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. The aromatic region typically displays two distinct signals, corresponding to the protons ortho and meta to the amino group, appearing as an AA'BB' system due to the symmetry of the para-substituted ring. The most characteristic signal is from the single proton of the difluoromethyl group (-CHF₂). This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet multiplicity with a large coupling constant (²JHF) typically in the range of 55-60 Hz. The protons of the amine group (-NH₂) may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six signals are expected: four for the aromatic carbons and one for the difluoromethyl carbon. The signal for the difluoromethyl carbon is split into a triplet by the two attached fluorine atoms (¹JCF). The aromatic carbon directly bonded to the -CHF₂ group will also exhibit coupling to the fluorine atoms, appearing as a triplet with a smaller coupling constant (²JCF).

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and nature of the difluoromethyl group. As the two fluorine atoms are chemically equivalent, they give rise to a single signal. This signal is split into a doublet by the adjacent proton (²JFH), with a coupling constant that matches the one observed in the ¹H NMR spectrum. The chemical shift of the -CHF₂ group is distinct from that of other common fluorine-containing groups like -CF₃.

Table 2: Expected ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (ortho to -NH₂)~6.7DoubletJ ≈ 8.5
Aromatic H (meta to -NH₂)~7.3DoubletJ ≈ 8.5
-CHF₂~6.5Triplet²JHF ≈ 56
-NH₂~3.8Broad Singlet-

Table 3: Expected ¹³C and ¹⁹F NMR Data for this compound (in CDCl₃)

NucleusAssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹³C-CHF₂~115Triplet¹JCF ≈ 235
¹³CAromatic C-NH₂~148Singlet-
¹³CAromatic C-CHF₂~125Triplet²JCF ≈ 25
¹⁹F-CHF₂~ -110Doublet²JFH ≈ 56

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are complementary; FTIR measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability.

Key vibrational modes for this compound include:

N-H Stretching: The primary amine group exhibits symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region in the FTIR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce characteristic bands in the 1450-1650 cm⁻¹ region.

C-F Stretching: The strong electronegativity of fluorine results in intense C-F stretching absorption bands in the FTIR spectrum, typically found in the 1100-1250 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1600-1640 cm⁻¹.

Table 4: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (FTIR)
N-H Asymmetric Stretch3450 - 3400Medium
N-H Symmetric Stretch3350 - 3300Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
N-H Bend (Scissoring)1640 - 1600Medium-Strong
Aromatic C=C Stretch1620 - 1450Variable
C-F Stretch1250 - 1100Strong

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of aniline (B41778), which displays two primary absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. researchgate.net The electron-donating amino group and the electron-withdrawing difluoromethyl group will influence the exact position and intensity of these bands. The primary band (related to the ¹A₁ → ¹B₁ transition) is expected around 290 nm, while a more intense secondary band (related to the ¹A₁ → ¹B₂ transition) is expected at a shorter wavelength, around 230-240 nm.

Beyond structural characterization, UV-Vis spectroscopy is a powerful tool for kinetic monitoring of reactions involving this compound. Many reactions, such as nitration, diazotization, or condensation, result in the formation of a product with a chromophore that absorbs at a different wavelength than the starting material. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.

For example, in a reaction where this compound is converted to a more conjugated product (e.g., an azo dye), the progress can be followed by measuring the increase in absorbance at the λmax of the product. According to the Beer-Lambert law, absorbance is directly proportional to concentration. Plotting concentration (or absorbance) versus time allows for the determination of the reaction order and the rate constant (k).

Chromatographic Separation and Purity Assessment

HPLC coupled with mass spectrometry (HPLC-MS) is the definitive technique for impurity profiling. It combines the high resolving power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This allows for the separation, detection, identification, and quantification of trace-level impurities that may be present in a sample of this compound.

A typical HPLC method involves a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure good peak shape and ionization efficiency. A UV detector, typically set at a wavelength around 254 nm, provides quantitative data, while the mass spectrometer, operating in ESI positive mode, provides mass information for each eluting peak.

Potential impurities in this compound could include residual starting materials, intermediates, or byproducts from the synthesis, such as compounds with incomplete or excessive fluorination. HPLC-MS can identify these impurities by comparing their retention times and mass spectra to those of known standards or by interpreting their fragmentation patterns.

Table 5: Potential Impurities in this compound and their HPLC-MS Signatures

Potential ImpurityMolecular FormulaExpected [M+H]⁺ (m/z)Potential Origin
4-Aminobenzaldehyde (B1209532)C₇H₇NO122.0599Starting material/Precursor
4-(Fluoromethyl)anilineC₇H₈FN126.0663Incomplete fluorination
4-(Trifluoromethyl)anilineC₇H₆F₃N162.0474Over-fluorination byproduct
3-Bromo-4-(difluoromethyl)anilineC₇H₆BrF₂N221.9729Byproduct from brominated precursor

X-ray Diffraction Techniques for Crystalline Structures (e.g., Single-Crystal X-ray Diffraction)

In the context of this compound, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data. Consequently, detailed research findings, including unit cell parameters, space group, and other crystallographic data, are not available for this particular compound at present. While the crystal structures of related compounds, such as those with trifluoromethyl or other substituted aniline moieties, have been reported, an analysis of the specific crystalline structure of this compound cannot be provided without experimental data.

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field. Such a study would elucidate the packing of the molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the amine and difluoromethyl groups. This information would be instrumental in computational modeling and in understanding the physical and chemical properties of this compound.

Below is a placeholder for the type of data that would be presented had the crystallographic information for this compound been available.

Interactive Table: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₇F₂N
Formula WeightData not available
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated)Data not available
R-factorData not available

Environmental and Toxicological Considerations for Fluorinated Aniline Derivatives

Environmental Fate and Degradation Pathways of Fluorinated Aromatic Amines

The environmental persistence of fluorinated aromatic amines is largely dictated by the strength and stability of the C-F bond. This bond is one of the strongest in organic chemistry, making these compounds generally resistant to both abiotic and biotic degradation processes. nih.gov Consequently, many fluorinated xenobiotics can persist in the environment, leading to potential long-term contamination of soil and water. researchgate.net

Research into the aerobic biodegradation of fluoroanilines (FAs) reveals a clear trend related to the degree of fluorination. A study using mixed bacterial cultures demonstrated that the time required for enrichment and subsequent degradation increased significantly with the number of fluorine substituents on the aniline (B41778) ring. acs.org For example, the complete degradation of 4-Fluoroaniline (4-FA) required a shorter enrichment time than 2,4-Difluoroaniline (2,4-DFA), which in turn was faster than 2,3,4-Trifluoroaniline (2,3,4-TFA). acs.org This suggests that compounds like 4-(Difluoromethyl)aniline, with multiple fluorine atoms on a single carbon, would also exhibit high recalcitrance.

The maximum specific degradation rates also decrease as fluorine substitution increases, indicating that higher fluorination levels inhibit microbial metabolic activity. acs.org The microbial communities responsible for the degradation of these compounds are often specialized, with enzyme assays suggesting the involvement of meta-cleavage pathways in the breakdown of the aromatic ring. acs.org However, the structural diversity and stability of these compounds mean that their degradation can lead to the formation of various fluorinated intermediates, which may also be persistent or toxic. nih.govacs.org

Table 1: Aerobic Biodegradation of Different Fluoroanilines by Mixed Bacterial Cultures

This table summarizes the findings on the enrichment time and maximum specific degradation rates for fluoroanilines with increasing fluorine substitution.

CompoundRequired Enrichment Time (days)Maximum Specific Degradation Rate (mg FA / g VSS h)
4-Fluoroaniline (4-FA)2622.48 ± 0.55
2,4-Difluoroaniline (2,4-DFA)5115.27 ± 2.04
2,3,4-Trifluoroaniline (2,3,4-TFA)1658.84 ± 0.93

Data sourced from a study on the aerobic degradation of fluoroanilines. acs.org

Ecotoxicological Assessment of Related Agrochemical Intermediates

Fluorinated anilines are recognized as priority organic pollutants in several countries due to their potential toxicity to the environment. researchgate.net As intermediates in the synthesis of widely used pesticides, their release into aquatic and terrestrial ecosystems is a significant concern. acs.orgguidechem.com The ecotoxicological profile of these compounds can vary based on the specific structure and the test organism.

Acute toxicity studies provide crucial data for environmental risk assessment. For instance, the aquatic toxicity of 2,4-Difluoroaniline (DFA), a structural analogue of this compound, has been evaluated using the zebrafish (Danio rerio), a standard model organism in ecotoxicology. A 96-hour acute static test determined the median lethal concentration (LC50) of 2,4-DFA for adult zebrafish to be 200.96 mg/L. researchgate.netchula.ac.th Another study on zebrafish embryos found a comparable 120-hour LC50 value of 171.6 mg/L. chula.ac.th These values indicate that the compound is harmful to aquatic life at high concentrations.

The impact of fluorinated anilines is not limited to aquatic vertebrates. Studies on terrestrial organisms, such as the earthworm Eisenia veneta, have been conducted to understand the toxic effects of these chemicals in soil ecosystems. Research using high-resolution nuclear magnetic resonance (NMR) spectroscopy to analyze metabolic changes showed that exposure to 4-Fluoroaniline and 3,5-Difluoroaniline caused distinct alterations in the biochemical profiles of the earthworms, indicating a sub-lethal stress response. nih.gov Such metabolic disturbances can serve as early warning biomarkers for environmental contamination. researchgate.net

Table 2: Acute Aquatic Toxicity of 2,4-Difluoroaniline (DFA)

This table presents the median lethal concentration (LC50) values for 2,4-Difluoroaniline in a key aquatic model species.

Test OrganismExposure DurationToxicity Endpoint (LC50)Reference
Zebrafish (Danio rerio) - Adult96 hours200.96 mg/L researchgate.netchula.ac.th
Zebrafish (Danio rerio) - Embryo120 hours171.6 mg/L chula.ac.th

Development of Sustainable and Environmentally Benign Synthesis Approaches

In response to the environmental concerns associated with halogenated compounds and their manufacturing processes, significant research has been directed toward developing "green" or sustainable synthesis methods for fluorinated anilines. These approaches aim to reduce waste, avoid hazardous reagents, and lower energy consumption compared to traditional methods.

One area of innovation involves the replacement of harsh and dangerous deoxyfluorination reagents. For example, diethylaminosulfur trifluoride (DAST) is effective but poses safety risks. A more sustainable alternative has been explored through the valorization of sulfur hexafluoride (SF6), a potent greenhouse gas. nih.govherts.ac.uk By activating SF6, researchers have developed SF6-derived reagents that can perform deoxyfluorination reactions under milder conditions, offering a greener pathway to compounds like thiocarbamoyl fluorides from amine precursors. nih.govherts.ac.uk

Another promising strategy is the use of visible-light-mediated photocatalysis. This technique allows for the synthesis of complex molecules like sulfonylated anilines from sulfonyl fluorides and anilines under mild reaction conditions, often at room temperature. epa.gov This approach avoids the need for high temperatures or harsh reagents, aligning with the principles of green chemistry.

Furthermore, efforts have been made to develop catalyst-free and solvent-free reaction conditions. For example, the fluorination of aniline derivatives has been achieved using reagents like Selectfluor® in water, which serves as a sustainable solvent. nih.gov Such methods not only reduce the environmental footprint by eliminating organic solvents but can also simplify product purification. These modern synthetic strategies represent a critical step toward the environmentally responsible production of fluorinated agrochemical intermediates.

Table 3: Comparison of Synthesis Approaches for Fluorinated Amine Derivatives

This table contrasts traditional synthesis methods with modern, sustainable alternatives, highlighting key environmental and safety advantages.

ParameterTraditional ApproachesSustainable Approaches
Reagents Often involve hazardous reagents (e.g., DAST).Utilize safer, less toxic, or waste-valorized reagents (e.g., SF6-derived reagents, Selectfluor®). nih.govherts.ac.uknih.gov
Catalysts May require transition metal catalysts.Development of catalyst-free methods or use of photocatalysts. epa.govnih.gov
Solvents Typically rely on volatile organic solvents.Use of environmentally benign solvents like water or solvent-free conditions. nih.gov
Reaction Conditions Often require high temperatures and harsh conditions.Milder conditions, such as room temperature and visible light irradiation. epa.gov
Environmental Impact Higher potential for hazardous waste generation and energy consumption.Reduced waste, improved atom economy, and lower energy footprint.

Emerging Research Directions and Future Challenges in 4 Difluoromethyl Aniline Science

Design and Synthesis of Novel, Highly Efficient Difluoromethylation Reagents

The development of new and efficient reagents for the introduction of the difluoromethyl group is a cornerstone of advancing the utility of compounds like 4-(difluoromethyl)aniline. Historically, the synthesis of such molecules has been challenging. However, recent innovations in reagent design are paving the way for more accessible and versatile difluoromethylation strategies.

A significant breakthrough has been the invention of reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as DFMS. This air-stable, free-flowing white powder serves as an effective precursor for the CF₂H radical, enabling the direct difluoromethylation of various organic substrates under mild, open-flask conditions. nih.gov This method is compatible with a range of nitrogen-containing heteroarenes, conjugated π-systems, and thiols, showcasing its broad applicability. nih.gov

Another notable advancement is the development of reagent-controlled stereoselective difluoromethylation methods. For instance, (S)-difluoromethyl phenyl sulfoximine has been utilized for the highly stereoselective nucleophilic difluoromethylation of ketimines, providing efficient access to chiral α-difluoromethylamines with high efficiency and a broad substrate scope. mdpi.comnih.gov The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals, where enantiomeric purity can dictate therapeutic efficacy and safety.

Furthermore, research has focused on developing difluorocarbene precursors that are more stable, environmentally friendly, and inexpensive. Commercially available ethyl bromodifluoroacetate is one such reagent that serves as a difluorocarbene source in the presence of a base for the N-difluoromethylation of aniline (B41778) derivatives. researchgate.net The operational simplicity of this system, which does not require inert atmospheres or pre-dried solvents, makes it highly attractive for large-scale synthesis. researchgate.net

The table below summarizes some of the key difluoromethylation reagents and their characteristics.

Reagent NameChemical FormulaKey FeaturesApplications
Zinc difluoromethanesulfinate (DFMS)Zn(SO₂CF₂H)₂Air-stable, free-flowing powder; generates CF₂H radical. nih.govDirect difluoromethylation of heteroarenes, enones, and thiols. nih.gov
(S)-Difluoromethyl phenyl sulfoximineC₇H₇F₂NOSEnables highly stereoselective nucleophilic difluoromethylation. mdpi.comnih.govSynthesis of chiral α-difluoromethylamines from ketimines. mdpi.comnih.gov
Ethyl bromodifluoroacetateC₄H₅BrF₂O₂Stable, inexpensive difluorocarbene source. researchgate.netN-difluoromethylation of aniline derivatives. researchgate.net
Selectfluor™C₇H₁₄B₂ClF₂N₂Electrophilic fluorinating agent. researchgate.netrsc.orgnih.govSelective di- and monofluorination of various substrates. researchgate.netrsc.org

Development of More Selective and Sustainable Synthetic Methodologies

The drive towards greener chemistry has spurred the development of more selective and sustainable methods for the synthesis of this compound and its derivatives. A key focus has been the replacement of harsh reagents and reaction conditions with milder, more environmentally benign alternatives.

Visible-light photoredox catalysis has emerged as a powerful tool in this regard. This methodology allows for the direct C-H difluoromethylation of heterocycles using organic photocatalysts and oxygen as a green oxidant, obviating the need for pre-functionalized substrates and metal additives. nih.gov This approach is operationally straightforward and has been successfully applied to the late-stage difluoromethylation of pharmaceutical molecules, demonstrating its practical utility. nih.gov Similarly, visible-light-induced para-difluoroalkylation of aniline derivatives has been achieved through both an organophotocatalytic system and the formation of an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate. acs.org

Ruthenium(II)-catalyzed para-selective C-H difluoromethylation of anilides represents another significant advancement in selective synthesis. thieme.de This method addresses the challenge of achieving functionalization at the para position, which is often difficult due to the distance from the directing group. thieme.de Such site-selective reactions are crucial for fine-tuning the properties of bioactive molecules.

Efforts are also being made to improve the sustainability of manufacturing processes for fluoroaromatics. This includes evaluating the environmental impact of different synthetic routes, such as halogen exchange (halex) reactions and electrochemical perfluorination, and investing in new manufacturing plants with improved efficiency and waste reduction. societechimiquedefrance.fr

The following table highlights some of the sustainable synthetic methodologies being explored.

MethodologyKey FeaturesExample Application
Visible-Light Photoredox CatalysisUses light energy, often with organic catalysts and green oxidants like O₂. nih.govDirect C-H difluoromethylation of heterocycles and anilines. nih.govacs.org
Ruthenium(II) CatalysisEnables highly selective C-H functionalization at the para position. thieme.depara-Selective C-H difluoromethylation of anilides. thieme.de
Electron Donor-Acceptor (EDA) Complex FormationTransition-metal-free approach for difluoroalkylation. acs.orgpara-Difluoroalkylation of aniline derivatives. acs.org
Improved Manufacturing ProcessesFocus on reducing energy consumption and waste in industrial synthesis. societechimiquedefrance.frGreener production of fluoroaromatics. societechimiquedefrance.fr

Expansion of Applications in Diverse Bioactive Molecule Scaffolds

This compound is a valuable building block in the design and synthesis of a wide array of bioactive molecules. The difluoromethyl group can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups, often leading to improved metabolic stability, bioavailability, and binding affinity of drug candidates. mdpi.comacs.org

In medicinal chemistry, fluorinated anilines are key intermediates in the synthesis of various pharmaceuticals. For instance, 4-(chlorodifluoromethoxy)aniline is a precursor in the synthesis of Asciminib, a medication for chronic myeloid leukemia. nih.gov While not this compound itself, this highlights the importance of closely related structures in drug development. The synthesis of a 4-anilinoquinoline derivative incorporating a difluoromethyl group, with potential as a kinase inhibitor, has also been demonstrated, starting from the corresponding 3-(difluoromethyl)aniline. researchgate.net

The application of difluoromethyl isosteres extends to the design of pesticides. The difluoromethyl group can moderately regulate the physicochemical properties of pesticide molecules, making it an effective tool for modifying their biological activity. acs.org For example, compounds containing a 3,5-dichloro-4-(2,2,4,4-tetrafluoro-ethoxy)aniline group have shown good insecticidal effects. acs.org

The versatility of this compound and related compounds as building blocks is further illustrated by their use in synthesizing more complex fluorinated molecules for various applications in chemistry, biology, and materials science. smolecule.com For example, 3,5-Difluoro-4-(trifluoromethyl)aniline serves as a precursor for pharmaceuticals targeting the central nervous system and oncology. smolecule.com

The table below provides examples of bioactive molecules and scaffolds derived from or related to this compound.

Bioactive Molecule/ScaffoldTherapeutic/Application AreaRole of the Fluorinated Aniline Moiety
Asciminib (related structure)Chronic Myeloid LeukemiaKey building block in the synthesis. nih.gov
4-Anilinoquinoline derivatives (related structure)Kinase InhibitionIncorporation of the difluoromethylaniline moiety for potential biological activity. researchgate.net
Various PesticidesCrop ProtectionModification of biological activity and physicochemical properties. acs.org
Novel PharmaceuticalsCNS Disorders, OncologyServes as a versatile precursor for drug discovery. smolecule.com

Addressing Challenges in Understanding and Mitigating Environmental and Health Impacts of Fluorinated Compounds

The increasing use of fluorinated compounds, including this compound and its derivatives, necessitates a thorough understanding of their potential environmental and health impacts. The strength of the carbon-fluorine bond often confers high stability to these molecules, leading to concerns about their persistence in the environment. ucd.ie

Research into the biodegradation of fluoroanilines has shown that the degree of fluorine substitution significantly affects their degradability. Studies on 4-fluoroaniline, 2,4-difluoroaniline, and 2,3,4-trifluoroaniline under aerobic conditions revealed that increased fluorine substitution leads to longer enrichment times for degrading microbial cultures and decreased microbial diversity. nih.gov However, complete degradation of these compounds is possible. nih.gov The degradation of 2- and 3-fluoroaniline has been shown to proceed through unconventional pathways involving simultaneous hydroxylation and dehalogenation, which helps to prevent the accumulation of toxic metabolites. nih.gov

The broader class of per- and polyfluoroalkyl substances (PFAS) has raised significant environmental and health concerns due to their persistence, bioaccumulation, and potential toxicity. nih.govnih.gov This has led to increased scrutiny of all organofluorine compounds and a push for the development of mitigation strategies. These strategies include improving the reliability of monitoring studies, developing new remediation technologies, and designing organofluorine compounds with more favorable environmental profiles. acs.orgnih.gov

A key challenge is to balance the beneficial properties of fluorinated compounds in applications like medicine and agriculture with the need for environmental stewardship. This requires a life-cycle approach to the assessment of organofluorine compounds, considering not only their performance and cost but also their environmental impact from manufacturing to disposal. societechimiquedefrance.fr The development of metabolic activation strategies, where initial microbial attack occurs at non-fluorinated parts of the molecule to facilitate subsequent C-F bond cleavage, is a promising area of research for the biodegradation of polyfluorinated compounds. mdpi.com

The following table summarizes key findings and challenges related to the environmental and health impacts of fluorinated anilines.

AspectKey Findings and Challenges
Biodegradation Increased fluorine substitution can decrease the rate of biodegradation and microbial diversity. nih.gov However, microbial cultures can be acclimated to degrade fluoroanilines completely. nih.govnih.gov
Persistence The stability of the C-F bond can lead to the persistence of fluorinated compounds in the environment. ucd.ie
Toxicity Some degradation products of fluorinated compounds can be more toxic than the parent compound. nih.gov There is a need for thorough toxicological evaluation of new fluorinated molecules.
Mitigation Strategies Development of sustainable manufacturing processes, advanced remediation technologies, and the design of more readily biodegradable compounds are crucial. societechimiquedefrance.fracs.orgnih.gov
Regulatory Scrutiny Increasing awareness of the environmental impact of PFAS is leading to stricter regulations on organofluorine compounds. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-(difluoromethyl)aniline, and how can purity be optimized?

Synthesis typically involves fluorination of precursor anilines or condensation reactions. For example, methods analogous to fungicide production (e.g., carbonyl condensation with difluoromethyl-containing intermediates) can be adapted . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, with ¹⁹F NMR to confirm difluoromethyl integrity) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and confirm the difluoromethyl group via ¹⁹F NMR (δ -100 to -120 ppm, split due to coupling) .
  • HPLC-MS : Use reverse-phase columns with UV detection (λ = 254 nm) and mass spectrometry (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 158.1) .
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the -CF₂H group reduces electron density on the aromatic ring, directing electrophilic substitution to the meta position. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(difluoromethyl)aniline. Kinetic studies (UV-Vis monitoring at 400 nm) show slower reaction rates compared to unsubstituted aniline due to deactivation .

Advanced Research Questions

Q. What role does this compound play in designing bioactive molecules, and how do structural modifications impact target binding?

The difluoromethyl group enhances metabolic stability and modulates lipophilicity (logP). In drug design, its incorporation into kinase inhibitors or antifungal agents (e.g., analogs of fluxapyroxad ) improves binding to hydrophobic pockets. Computational docking (AutoDock Vina) and MD simulations (AMBER) reveal that the -CF₂H group stabilizes π-π stacking with aromatic residues (e.g., Phe in CYP51 enzymes) .

Q. How can researchers reconcile contradictory data on the biological activity of difluoromethyl-substituted anilines across studies?

Discrepancies often arise from positional isomerism (e.g., 3- vs. 4-substitution) or impurities. For example, 3-(difluoromethyl)aniline shows higher antifungal activity than the 4-isomer due to steric effects . Mitigate this by:

  • Rigorous impurity profiling (HPLC-MS, limit: <0.1% for byproducts like 4-fluoroaniline) .
  • Comparative bioassays (e.g., MIC testing against Candida albicans with controlled substituent positions) .

Q. What strategies are effective for analyzing environmental persistence and degradation pathways of this compound?

  • GC-MS : Detect trace metabolites (e.g., 4-aminophenol derivatives) in soil/water samples after derivatization with BSTFA .
  • Photodegradation studies : Expose to UV light (254 nm) and monitor via LC-QTOF-MS; major products include hydroxylated and defluorinated species .
  • Microbial degradation : Use Pseudomonas spp. cultures; measure fluoride release via ion-selective electrodes .

Q. How does the difluoromethyl group affect the compound’s electronic properties in catalytic applications?

Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆) shows a shifted oxidation potential (+0.5 V vs. Ag/AgCl) compared to aniline, indicating stabilization of the radical cation intermediate. This property is exploitable in electrocatalytic C-H functionalization (e.g., coupling with aryl halides under Pd catalysis) .

Methodological Considerations

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR crystallography for solid-state structure confirmation) .
  • Advanced Synthesis : Explore flow chemistry for safer handling of fluorinating agents (e.g., DAST) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.